Sodium cyclopentadienide

Catalog No.
S1896105
CAS No.
4984-82-1
M.F
C5H5Na
M. Wt
88.08 g/mol
Availability
In Stock
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Sodium cyclopentadienide

CAS Number

4984-82-1

Product Name

Sodium cyclopentadienide

IUPAC Name

sodium;cyclopenta-1,3-diene

Molecular Formula

C5H5Na

Molecular Weight

88.08 g/mol

InChI

InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1

InChI Key

OHUVHDUNQKJDKW-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[Na+]

Canonical SMILES

[CH-]1C=CC=C1.[Na+]

Metallocene Synthesis

    Specific Scientific Field: Organometallic chemistry

    Summary: Sodium cyclopentadienide is a common reagent for the preparation of metallocenes. Metallocenes are sandwich-like complexes consisting of a transition metal (such as iron or zirconium) sandwiched between two cyclopentadienyl ligands. These compounds exhibit fascinating electronic and catalytic properties.

    Methods/Experimental Procedures: The synthesis typically involves reacting sodium cyclopentadienide with metal salts. For example

    Results/Outcomes: Successful formation of metallocenes with diverse applications in catalysis, materials science, and organic synthesis.

Electrolyte for Sodium Batteries

    Specific Scientific Field: Energy storage and electrochemistry

    Summary: Sodium-based batteries, especially those using metallic sodium anodes, are considered for post-lithium energy storage Sodium cyclopentadienide dissolved in tetrahydrofuran (THF) serves as an improved electrolyte It exhibits

    Methods/Experimental Procedures: Dissolve sodium cyclopentadienide in THF and use it as the electrolyte in sodium-metal batteries.

    Results/Outcomes: Improved battery performance and suitability for further studies

Substituted Cyclopentadienyl Derivatives

Synthesis of 1,2-Disubstituted Cyclopentadienes

Catalysts in Organic Synthesis

    Specific Scientific Field: Catalysis

    Summary: Sodium cyclopentadienide derivatives (such as Cp-cobaltacycles) can act as catalysts in various organic transformations.

    Methods/Experimental Procedures: Utilize sodium cyclopentadienide derivatives in catalytic reactions.

    Results/Outcomes: Facilitate the synthesis of complex organic molecules.

Fundamental Studies on Cyclopentadienyl Complexes

    Specific Scientific Field: Coordination chemistry

    Summary: Sodium cyclopentadienide serves as a model compound for studying the coordination behavior of cyclopentadienyl ligands with transition metals.

    Methods/Experimental Procedures: Investigate the reactivity of sodium cyclopentadienide with different metal centers.

    Results/Outcomes: Insights into ligand-metal interactions and bonding modes.

Molecular Structure Analysis

The key feature of NaCp's structure is the cyclopentadienide anion (Cp⁻). This planar, pentagonal ring exhibits aromatic character due to its delocalized π-electron system. The negative charge is delocalized across the ring, giving it extra stability []. The sodium cation (Na⁺) interacts with the negative charge on the Cp⁻ anion through ionic bonding.


Chemical Reactions Analysis

Synthesis

NaCp is typically synthesized by reacting cyclopentadiene (C₅H₆) with sodium metal (Na) in an inert solvent like tetrahydrofuran (THF) [].

2 C₅H₆ + 2 Na → 2 NaCp + H₂ (g)

Decomposition

NaCp is pyrophoric, meaning it ignites spontaneously upon contact with air. This decomposition reaction produces cyclopentadiene and sodium oxide [].

Other relevant reactions

NaCp is a strong base and a nucleophile, readily reacting with various Lewis acids to form transition metallocene complexes. These complexes find applications in catalysis and materials science. For instance, NaCp reacts with titanocene dichloride (Cp₂TiCl₂) to form a new metallocene complex:

NaCp + Cp₂TiCl₂ → NaCl + Cp₃TiCl (Titanocene trichloride)

Physical And Chemical Properties Analysis

  • Molar mass: 88.08 g/mol []
  • Boiling point: 41.5 °C (decomposes) []
  • Density: 1.113 g/cm³ []
  • Solubility: Soluble in THF, insoluble in water []
  • Stability: Pyrophoric, decomposes in air and moisture []

NaCp is a hazardous compound due to its following properties:

  • Pyrophoric: Ignites spontaneously in air [].
  • Reacts violently with water: Releases flammable hydrogen gas [].
  • Strong base: Can cause skin and eye burns [].

When handling NaCp, proper safety precautions like working in an inert atmosphere, wearing appropriate personal protective equipment (PPE), and using well-ventilated areas are crucial [].

.
  • Electrolytes for Batteries: Its application as an electrolyte in sodium-ion batteries has been investigated, showing promise for improving battery performance .
  • Organic Synthesis: The compound acts as a strong base and nucleophile in organic synthesis, facilitating the formation of complex organic molecules.
  • Sodium cyclopentadienide can be synthesized through several methods:

    • Direct Reaction with Sodium: A common method involves the reaction of sodium metal with cyclopentadiene under inert conditions. This method yields sodium cyclopentadienide directly and is often performed in a solvent such as tetrahydrofuran to stabilize the reaction .
    • Improved Synthesis Techniques: Recent advancements have reported improved synthesis methods that enhance yield and purity by optimizing reaction conditions and using protective atmospheres .
    • Reactions with Sodium Compounds: Other methods include reacting cyclopentadiene with various sodium compounds, yielding sodium cyclopentadienide alongside other products .

    Sodium cyclopentadienide shares structural similarities with several other organosodium compounds. Here are some comparable compounds:

    CompoundFormulaNotable Characteristics
    Potassium cyclopentadienideC₅H₅KSimilar reactivity; used in analogous applications.
    Lithium cyclopentadienideC₅H₅LiOften exhibits different solubility and reactivity.
    Sodium phenylcyclopentadienideC₁₁H₉NaCombines properties of both phenyl and cyclopentadiene.

    Uniqueness of Sodium Cyclopentadienide

    Sodium cyclopentadienide is unique due to its specific reactivity patterns and applications in both catalysis and battery technology. Its ability to form stable complexes with transition metals distinguishes it from similar compounds, which may not exhibit the same level of stability or versatility in synthetic applications.

    GHS Hazard Statements

    Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H260 (56.52%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
    H314 (98.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable;Corrosive

    Other CAS

    4984-82-1

    Wikipedia

    Sodium cyclopentadienide

    General Manufacturing Information

    Sodium, 2,4-cyclopentadien-1-yl-: ACTIVE

    Dates

    Modify: 2023-08-16

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